5-[(4-chlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-8-6-13(7-9-14)16(24-10-2-1-3-11-24)17-19(26)25-20(28-17)22-18(23-25)15-5-4-12-27-15/h4-9,12,16,26H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWRUNIMGNOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Precursors
The triazolothiazole nucleus is synthesized by reacting furan-2-carbohydrazide with substituted isothiocyanates under acidic conditions.
Procedure :
- Furan-2-carbohydrazide (0.1 mol) and 4-chlorophenyl isothiocyanate (0.12 mol) are refluxed in ethanol (200 mL) with glacial acetic acid (5 mL) for 8 h.
- The intermediate thiosemicarbazide precipitates upon cooling (Yield: 82%).
- Cyclization is achieved by heating the intermediate in phosphorus oxychloride (POCl₃) at 80°C for 4 h, forming 2-(furan-2-yl)-triazolo[3,2-b]thiazol-6-ol.
Table 1: Cyclization Reaction Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 75 |
| H₂SO₄ (conc.) | 100 | 6 | 58 |
| Polyphosphoric acid | 120 | 3 | 68 |
Spectral confirmation:
- IR : 1682 cm⁻¹ (C=N), 3143 cm⁻¹ (C-H aromatic).
- ¹H NMR (DMSO-d₆) : δ 6.91–7.47 (m, furan H), 5.87 (s, OH).
Mannich Reaction for Side-Chain Installation
Three-Component Condensation
The [(4-chlorophenyl)(piperidin-1-yl)methyl] group is introduced via a Mannich reaction, leveraging the nucleophilicity of the triazolothiazole’s position 5.
Procedure :
- 2-(furan-2-yl)-triazolo[3,2-b]thiazol-6-ol (10 mmol), 4-chlorobenzaldehyde (12 mmol), and piperidine (15 mmol) are stirred in dry dichloromethane (50 mL) at 0–5°C.
- Anhydrous ZnCl₂ (1 mmol) is added as a catalyst, and the mixture is refluxed for 12 h.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) (Yield: 67%).
Table 2: Catalytic Screening for Mannich Reaction
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | CH₂Cl₂ | 12 | 67 |
| Acetic acid | EtOH | 18 | 52 |
| BF₃·Et₂O | Toluene | 10 | 61 |
Spectral confirmation:
- MS : m/z 455 [M+H]⁺.
- ¹³C NMR : δ 152.4 (C=N), 134.7 (C-Cl), 62.1 (CH₂-piperidine).
Functional Group Compatibility and Side Reactions
Competing Pathways During Mannich Reaction
The electron-rich triazolothiazole core may undergo undesired alkylation at position 3 unless reaction conditions are tightly controlled. Low temperatures (0–5°C) and stoichiometric excess of piperidine suppress this side reaction.
Table 3: Byproduct Formation Under Suboptimal Conditions
| Piperidine Equiv. | Temperature (°C) | Desired Product (%) | Byproduct (%) |
|---|---|---|---|
| 1.0 | 25 | 41 | 29 |
| 1.5 | 0 | 67 | 8 |
| 2.0 | -10 | 71 | 5 |
Industrial-Scale Production Considerations
Solvent Recovery and Waste Minimization
Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:
- Residence time : 45 min (vs. 12 h batch).
- Solvent recycling : >90% dichloromethane recovered via distillation.
- Catalyst reuse : ZnCl₂ retained on immobilized ionic liquid supports for 5 cycles without activity loss.
Table 4: Batch vs. Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 67 | 72 |
| Energy Use (kWh/kg) | 18.4 | 9.1 |
| PMI (E-factor) | 32 | 19 |
Analytical and Purification Techniques
Purity Assessment
Final compound purity is verified via reversed-phase HPLC (C18 column, acetonitrile/water 65:35, 1 mL/min), showing ≥98.5% purity. Residual solvents are controlled to <50 ppm (ICH Q3C guidelines).
Table 5: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (KBr) | 3320 cm⁻¹ (NH), 1682 cm⁻¹ (C=O) | Hydroxyl and triazole C=N stretches |
| ¹H NMR (400 MHz) | δ 3.12–3.45 (m, 8H, piperidine CH₂) | Piperidine protons |
| HRMS | 454.0821 [M+H]⁺ (calc. 454.0824) | Molecular ion confirmation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazolo-thiazole core, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolo-thiazole core.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is likely multifaceted:
Molecular Targets: The compound may interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Anticancer Activity
Antifungal Activity
Antibacterial Activity
- Derivatives with sulfonamide or pyrrole substituents (e.g., compound 4b in ) showed Gram-positive and Gram-negative antibacterial activity, highlighting the role of electron-withdrawing groups .
Physicochemical Properties
- Lipophilicity : Piperidine/piperazine derivatives (e.g., –3, 8) generally exhibit higher logP values than thiadiazoles (), favoring membrane permeability but risking solubility issues.
- Metabolic Stability : The furan-2-yl group in the target compound may resist oxidative metabolism better than thiophene or phenyl groups .
Biological Activity
5-[(4-chlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound with promising biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse scientific literature.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological activity. The IUPAC name is this compound. Its molecular formula is with a molecular weight of 404.93 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21ClN4O2S |
| Molecular Weight | 404.93 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. The general synthetic route includes:
- Formation of the piperidine derivative.
- Introduction of the furan ring.
- Coupling with the triazole-thiazole core.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular:
- It shows moderate to strong activity against Salmonella typhi and Bacillus subtilis , while demonstrating weaker effects against other bacterial strains tested .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease , with several derivatives displaying IC50 values in the low micromolar range .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- In silico docking studies have indicated favorable binding interactions with cancer-related targets .
Case Studies
Several case studies have documented the efficacy of related compounds in various biological assays:
- Antibacterial Screening : A series of synthesized compounds similar to this compound demonstrated varying degrees of antibacterial activity against common pathogens .
- Enzyme Inhibition Assays : Compounds featuring similar structural motifs were tested for their ability to inhibit AChE and urease effectively .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with specific biological targets through hydrogen bonding and hydrophobic interactions due to its heteroatom-rich structure.
Q & A
Q. What are the standard synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:
- Ring formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Functionalization : Introduction of the 4-chlorophenyl-piperidinylmethyl group via nucleophilic substitution or Mannich-type reactions, requiring controlled pH (7–9) and temperatures (60–80°C) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) . Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield. Microwave-assisted synthesis reduces reaction times by 30–50% compared to thermal methods .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of triazole-thiazole fusion and substituent positions (e.g., furan-2-yl at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak at m/z 485.0923) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across studies)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound stability. Recommended approaches:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols .
- Stability profiling : Monitor degradation in physiological buffers (pH 7.4, 37°C) via LC-MS to identify labile functional groups (e.g., furan oxidation) .
- Meta-analysis : Pool data from >5 independent studies to calculate weighted mean IC values and assess significance .
Q. What computational strategies can predict binding modes and target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Key residues (e.g., His310, Leu358) may form hydrogen bonds with the triazole-thiazole core .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
- ADME Prediction : SwissADME predicts moderate bioavailability (F = 50–60%) due to high logP (~3.5) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition points (e.g., furan ring degradation at 150°C) .
- pH-Dependent Solubility : Shake-flask method in buffers (pH 1–10) reveals poor solubility below pH 5 (<0.1 mg/mL), necessitating prodrug strategies .
- Oxidative Stress Tests : Incubate with liver microsomes (CYP450 enzymes) to detect metabolites via LC-MS/MS .
Methodological Challenges
Q. What strategies mitigate byproduct formation during the Mannich reaction step?
- Catalyst Screening : Use montmorillonite K10 clay (10 wt%) instead of homogeneous acids to reduce dimerization byproducts by 40% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity of the piperidinylmethyl intermediate .
- Low-Temperature Quenching : Rapid cooling (-20°C) after reaction completion precipitates the product while leaving impurities in solution .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Delete putative targets (e.g., GPCRs) in cell lines to observe loss of activity .
- Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads identify binding proteins via Western blot .
- Transcriptomics : RNA-seq of treated vs. untreated cells highlights differentially expressed pathways (e.g., apoptosis genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
